molecular formula C27H29N3O2 B13875640 7-[2,3-Bis(4-methylphenyl)pyrrolo[2,3-b]pyrazin-5-yl]heptanoic acid

7-[2,3-Bis(4-methylphenyl)pyrrolo[2,3-b]pyrazin-5-yl]heptanoic acid

Cat. No.: B13875640
M. Wt: 427.5 g/mol
InChI Key: MVOWRMCKFKAFTH-UHFFFAOYSA-N
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Description

7-[2,3-Bis(4-methylphenyl)pyrrolo[2,3-b]pyrazin-5-yl]heptanoic acid is a complex organic compound characterized by its unique structure, which includes a pyrrolo[2,3-b]pyrazine core substituted with two 4-methylphenyl groups and a heptanoic acid chain

Preparation Methods

The synthesis of 7-[2,3-Bis(4-methylphenyl)pyrrolo[2,3-b]pyrazin-5-yl]heptanoic acid typically involves multi-step organic reactions. The process may include the following steps:

    Formation of the pyrrolo[2,3-b]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-methylphenyl groups: This step often involves substitution reactions where the pyrrolo[2,3-b]pyrazine core is reacted with 4-methylphenyl halides under suitable conditions.

    Attachment of the heptanoic acid chain: This can be done through acylation reactions, where the pyrrolo[2,3-b]pyrazine derivative is reacted with heptanoic acid or its derivatives.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

7-[2,3-Bis(4-methylphenyl)pyrrolo[2,3-b]pyrazin-5-yl]heptanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .

Scientific Research Applications

7-[2,3-Bis(4-methylphenyl)pyrrolo[2,3-b]pyrazin-5-yl]heptanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[2,3-Bis(4-methylphenyl)pyrrolo[2,3-b]pyrazin-5-yl]heptanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar compounds to 7-[2,3-Bis(4-methylphenyl)pyrrolo[2,3-b]pyrazin-5-yl]heptanoic acid include:

    N-[5-(4-Methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamic acid ethyl ester: This compound shares the pyrrolo[2,3-b]pyrazine core but has different substituents, leading to variations in its chemical and biological properties.

    2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene: Although structurally different, this compound also features a complex aromatic system and is used in similar research applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the heptanoic acid chain, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C27H29N3O2

Molecular Weight

427.5 g/mol

IUPAC Name

7-[2,3-bis(4-methylphenyl)pyrrolo[2,3-b]pyrazin-5-yl]heptanoic acid

InChI

InChI=1S/C27H29N3O2/c1-19-8-12-21(13-9-19)25-26(22-14-10-20(2)11-15-22)29-27-23(28-25)16-18-30(27)17-6-4-3-5-7-24(31)32/h8-16,18H,3-7,17H2,1-2H3,(H,31,32)

InChI Key

MVOWRMCKFKAFTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(N=C2C4=CC=C(C=C4)C)N(C=C3)CCCCCCC(=O)O

Origin of Product

United States

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